molecular formula C19H22N4O2 B2551206 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide CAS No. 952968-59-1

2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide

Cat. No.: B2551206
CAS No.: 952968-59-1
M. Wt: 338.411
InChI Key: HJYZBQCFZLQHPE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives is established based on X-ray structural analysis . The structure of these compounds is influenced by substitutions at various positions .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Mechanism of Action

While the specific mechanism of action for “2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide” is not available, imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . This suggests potential future directions in the development of new drugs based on this scaffold.

Properties

IUPAC Name

2-ethyl-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-13(5-2)19(24)20-15-8-6-7-14(11-15)16-12-23-17(21-16)9-10-18(22-23)25-3/h6-13H,4-5H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYZBQCFZLQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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